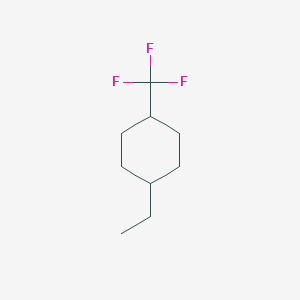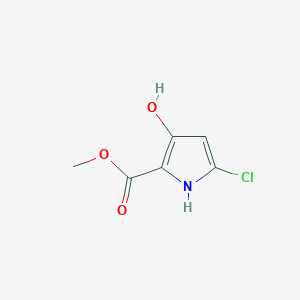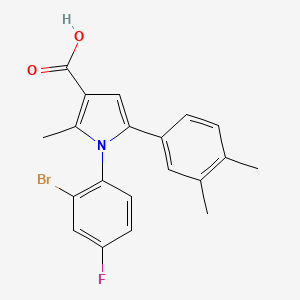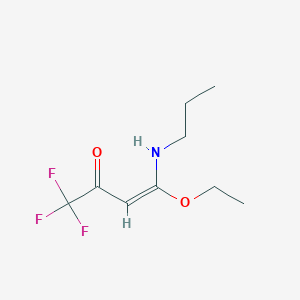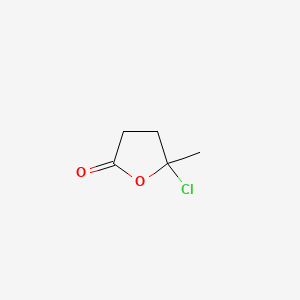
Dihydro-5-chloro-5-methyl-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydro-5-chloro-5-methyl-2(3H)-furanone is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes a chlorine and a methyl group attached to a dihydrofuranone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro-5-chloro-5-methyl-2(3H)-furanone typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 5-chloro-5-methyl-2(3H)-furanone with a reducing agent to introduce the dihydro functionality. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques like flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dihydro-5-chloro-5-methyl-2(3H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex furanone derivatives.
Reduction: Reduction reactions can further modify the dihydrofuranone ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized furanones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Dihydro-5-chloro-5-methyl-2(3H)-furanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies in antimicrobial and anticancer research.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which Dihydro-5-chloro-5-methyl-2(3H)-furanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine and methyl groups play a crucial role in modulating the compound’s activity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2(3H)-furanone: Lacks the dihydro and methyl groups, leading to different reactivity and applications.
5-Methyl-2(3H)-furanone: Lacks the chlorine atom, affecting its chemical properties and biological activity.
Dihydro-2(3H)-furanone: Lacks both the chlorine and methyl groups, making it less versatile.
Uniqueness
Dihydro-5-chloro-5-methyl-2(3H)-furanone’s unique combination of functional groups provides distinct chemical and biological properties, making it valuable for specific applications that similar compounds cannot fulfill.
Propiedades
Número CAS |
40125-55-1 |
|---|---|
Fórmula molecular |
C5H7ClO2 |
Peso molecular |
134.56 g/mol |
Nombre IUPAC |
5-chloro-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H7ClO2/c1-5(6)3-2-4(7)8-5/h2-3H2,1H3 |
Clave InChI |
GSMLOFYMRYAZLP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)O1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


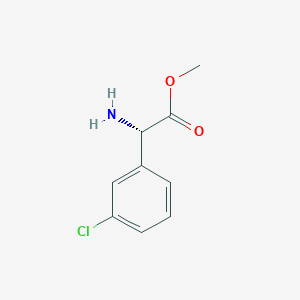
![2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12858440.png)


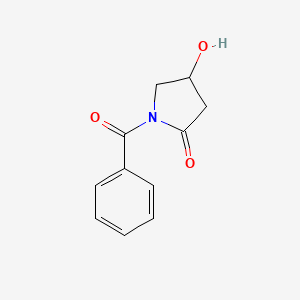

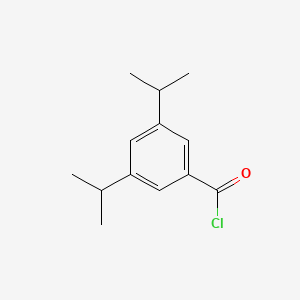
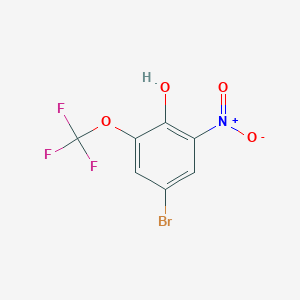
![1,2,3,4-Tetrahydronaphthalen-1-amine (1S,3aR,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B12858480.png)
